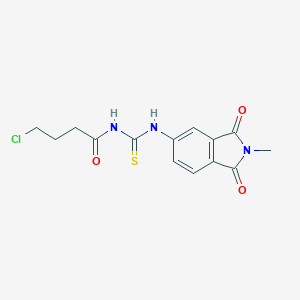![molecular formula C22H20BrNO7 B283811 methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283811.png)
methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been shown to have biochemical and physiological effects on cancer cells and inflammatory pathways. It has been observed to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, which are involved in the immune response to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate. One direction is to further investigate its mechanism of action and potential side effects. Additionally, it can be studied for its potential applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for targeted therapy. Overall, the study of methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has the potential to contribute to the development of novel therapeutic agents for various diseases.
In conclusion, methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound have the potential to contribute to the development of novel therapeutic agents for various diseases.
Synthesemethoden
Methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate can be synthesized through a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2-bromo-6-ethoxyphenol, 4-methoxyphenylacetic acid, and 2-amino-5-(bromomethyl)-1,3-oxazole. The final product is obtained through a reaction between the intermediate compounds and methyl chloroacetate.
Wissenschaftliche Forschungsanwendungen
Methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C22H20BrNO7 |
|---|---|
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
methyl 2-[2-bromo-6-ethoxy-4-[(Z)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H20BrNO7/c1-4-29-18-11-13(9-16(23)20(18)30-12-19(25)28-3)10-17-22(26)31-21(24-17)14-5-7-15(27-2)8-6-14/h5-11H,4,12H2,1-3H3/b17-10- |
InChI-Schlüssel |
FTBATFBUYYVXGT-YVLHZVERSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OCC(=O)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OCC(=O)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![3-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283744.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B283748.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)